Tributyltin hydroxide

概要

説明

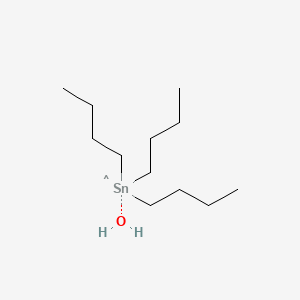

Tributyltin hydroxide is an organotin compound with the chemical formula (C₄H₉)₃SnOH. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its use as a biocide and has been widely utilized in antifouling paints to prevent the growth of marine organisms on ship hulls .

準備方法

Tributyltin hydroxide can be synthesized through several methods. One common laboratory method involves the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. The reaction yields this compound and polymethylhydrosiloxane by-products . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride .

化学反応の分析

Oxidation Reactions

Tributyltin hydroxide can be oxidized to form tributyltin oxide. The process involves the removal of hydrogen, leading to the formation of a Sn-O-Sn bond.

Reduction Reactions

This compound can be reduced to tributyltin hydride using reducing agents like lithium aluminum hydride (LiAlH₄). Tributyltin hydride is a useful reagent for the dehalogenation (reduction) of alkyl halides .

Substitution Reactions

This compound undergoes substitution reactions with halides to form tributyltin halides.

Where X represents a halogen atom (e.g., Cl, Br, I).

Reactions with Thiols

This compound reacts with thiols (R-SH), which is significant for analytical techniques in quantifying thiols from various matrices.

Use in Tetrazole Ring Formation

In organic synthesis, this compound is utilized in forming tetrazole rings, which are common structural motifs in pharmaceuticals. It acts as a reagent, facilitating the cyclization reaction that leads to the formation of the five-membered tetrazole ring.

Environmental Reactions

This compound's hydrophobic nature, due to its butyl groups, influences its partitioning behavior in environmental systems, leading it to partition from the aqueous phase to organic matter and sediments. The hydroxyl group in this compound allows it to participate in ion exchange processes, especially in environments with varying pH and salinity. In seawater at average pH 8 and ionic strength 0.5M, 93% of the this compound in solution occurs as the hydroxide complex. The acid dissociation constant (pKa) of tributyltin is 6.25, and at pH 5, the fraction of this compound is approximately 5%, with the tributyltin cation as the predominant species in solution .

Radical Reactions

Tributyltin hydride, derived from this compound, is used in radical reactions. For example, it can be used as a reagent for the dehalogenation of alkyl halides . AIBN (azobisisobutyronitrile) is used as a radical initiator, and tributyltin hydride serves as the precursor for the chain-propagating tributyltin radical .

Hydrostannation Processes

This compound is utilized as a reagent in organic synthesis, especially in radical reactions and hydrostannation processes. It facilitates the formation of organotin compounds through its ability to react with various organic substrates, making it valuable in synthetic organic chemistry.

Metabolism by Cytochrome P450 Enzymes

This compound can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin.

Additional reactions

These reactions highlight the versatility of this compound in various chemical processes, making it a crucial compound in both industrial and environmental contexts.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

- TBT-OH is widely utilized as a reagent in organic synthesis, especially in radical reactions and hydrostannation processes. It facilitates the formation of organotin compounds through its ability to react with various organic substrates, making it valuable in synthetic organic chemistry.

Biological Research

Endocrine Disruption Studies

- TBT-OH has been extensively studied for its endocrine-disrupting properties. Research indicates that it interacts with nuclear receptors, leading to alterations in reproductive and developmental pathways. For example, studies on mollusks have shown that exposure to TBT-OH disrupts hormone signaling, affecting calcium metabolism and reproductive systems.

Neurotoxicity Research

- Investigations into the neurotoxic effects of TBT-OH have revealed its potential to induce neuronal death. In vitro studies using rat cortical neurons have demonstrated that TBT-OH can interfere with cellular signaling pathways, contributing to neurotoxic outcomes.

Medical Applications

Antimicrobial Properties

- TBT-OH has been explored for its antimicrobial properties. Research suggests that it may be effective against certain bacterial strains, providing a potential avenue for developing new antimicrobial agents.

Drug Delivery Systems

- The compound's unique chemical properties have led to studies investigating its use in drug delivery systems. Its ability to form stable complexes with drugs may enhance the efficacy of therapeutic agents.

Industrial Applications

Antifouling Agents

- One of the most notable industrial applications of TBT-OH is in antifouling paints used on marine vessels. These paints prevent biofouling by inhibiting the growth of marine organisms on submerged surfaces. However, due to environmental concerns regarding its toxicity and bioaccumulation, the use of TBT-OH in marine applications has been restricted in many countries .

Production of Organotin Compounds

- TBT-OH serves as an intermediate in the production of other organotin compounds, which are used as stabilizers in plastics and coatings. Its reactivity allows it to participate in various chemical reactions leading to the formation of useful derivatives .

Environmental Impact

Toxicological Studies

- The environmental impact of TBT-OH has been a subject of extensive research. Toxicological assessments indicate that it poses significant risks to aquatic ecosystems due to its persistence and tendency to bioaccumulate. Studies have documented reproductive failures and developmental anomalies in marine organisms exposed to TBT compounds .

Case Studies

作用機序

Tributyltin hydroxide exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . Additionally, this compound can increase oxidative stress by inducing superoxide anion production and decreasing nitric oxide production .

類似化合物との比較

Tributyltin hydroxide is part of a broader class of organotin compounds, which include:

Tributyltin chloride: Similar in structure but with a chloride group instead of a hydroxide group.

Tributyltin oxide: An oxidized form of this compound.

Tributyltin hydride: A reduced form of this compound

This compound is unique due to its specific interactions with nuclear receptors and its role as an endocrine disruptor .

生物活性

Tributyltin hydroxide (TBT-OH) is an organotin compound that has garnered attention due to its significant biological activity, particularly its toxicological effects on various organisms. This article synthesizes research findings on TBT-OH, highlighting its mechanisms of action, environmental implications, and case studies that illustrate its biological impact.

Overview of this compound

This compound is primarily used as a biocide and antifouling agent in marine applications. However, its biological activity raises concerns regarding its ecological and health impacts. TBT-OH exhibits endocrine-disrupting properties, affecting hormone signaling pathways and leading to adverse effects on growth and reproduction in aquatic organisms.

-

Cell Proliferation and Apoptosis :

- TBT compounds, including TBT-OH, have been shown to induce cell death through various mechanisms. For instance, exposure to tributyltin chloride (TBT-Cl) reduces phosphorylation of the mammalian target of rapamycin (mTOR), triggering autophagy and subsequent cell death in cortical neurons .

- In Jurkat cells, TBT-OH induces endoplasmic reticulum stress, activating NF-kB and leading to apoptosis .

-

Endocrine Disruption :

- TBT-OH interferes with calcium metabolism and cyclic adenosine monophosphate (cAMP) production in cells, disrupting normal hormonal functions. This disruption has been particularly detrimental to mollusks, which exhibit altered reproductive systems upon exposure.

- Immunotoxicity :

Environmental Impact

The environmental persistence of tributyltin compounds has led to bioaccumulation and biomagnification in aquatic ecosystems. Studies have shown that TBT accumulates in marine organisms such as crabs and oysters, raising concerns about food chain impacts .

Case Studies

-

Marine Invertebrates :

- Research indicates that even low concentrations of TBT can have lethal or mutagenic effects on marine invertebrates . For example, studies conducted on Crangon crangon revealed high body burdens of TBT prior to the global ban on its use, highlighting the compound's widespread distribution in marine environments .

- Human Health Concerns :

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHPEAQVCCPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074441 | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-97-6 | |

| Record name | Tributylhydroxytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLHYDROXYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3I605YM3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。